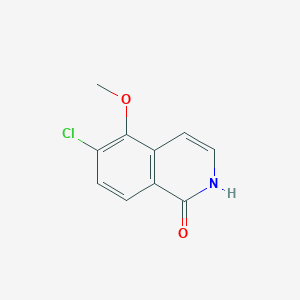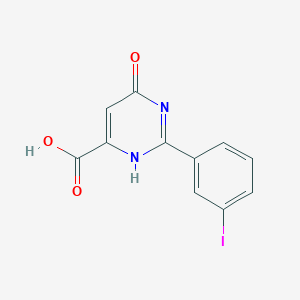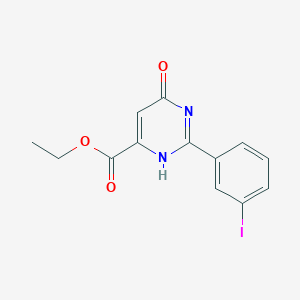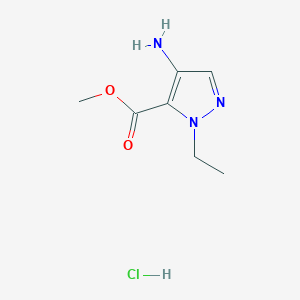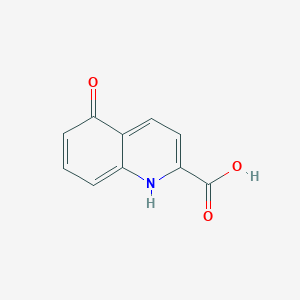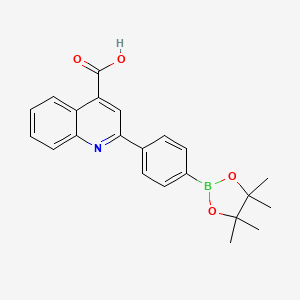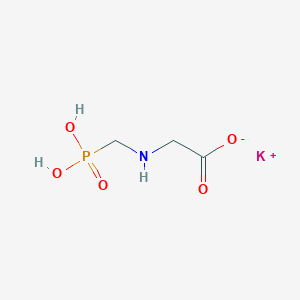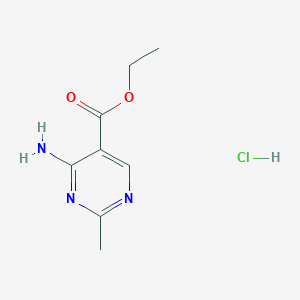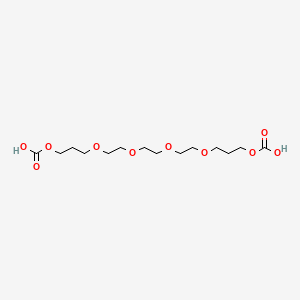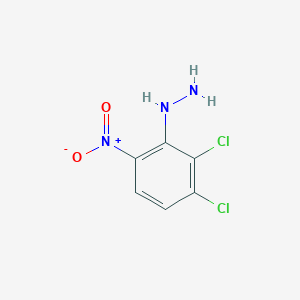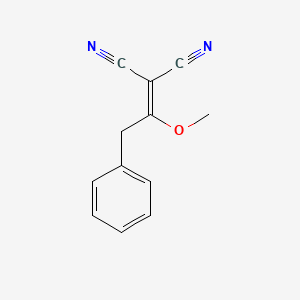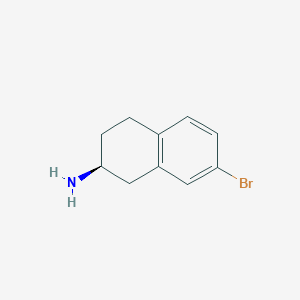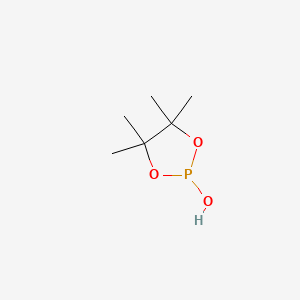
4,4,5,5-Tetramethyl-1,3,2-dioxaphospholan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-1,3,2-dioxaphospholan-2-OL is a chemical compound with significant applications in various fields of science and industry. This compound is known for its unique structure and reactivity, making it a valuable reagent in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholan-2-OL typically involves the reaction of appropriate phosphorus-containing precursors under controlled conditions. One common method is the reaction of phosphorus oxychloride with a suitable alcohol in the presence of a base.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of specialized reactors and precise control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions: 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholan-2-OL undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can substitute the chlorine atom in the compound.
Major Products Formed: The reactions of this compound can yield a variety of products, including phosphates, phosphites, and other derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as a reagent for the synthesis of various phosphorus-containing compounds. It is particularly useful in the formation of phosphoramidates and phosphonates.
Biology: 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholan-2-OL is employed in biological research for labeling and tracking biological molecules. It can be used to modify nucleotides and other biomolecules for study.
Medicine: In medicinal chemistry, this compound is used in the development of pharmaceuticals. It serves as an intermediate in the synthesis of drugs that target specific biological pathways.
Industry: The compound finds applications in the production of flame retardants, plasticizers, and other industrial chemicals. Its unique properties make it suitable for enhancing the performance and safety of various materials.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholan-2-OL exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal ions and influencing their reactivity. It can also participate in phosphorylation reactions, affecting cellular processes.
Comparison with Similar Compounds
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: This compound is structurally similar but contains a chlorine atom, making it more reactive in certain conditions.
Phosphoramidates: These compounds share similar phosphorus-containing structures and are used in similar applications.
Uniqueness: 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholan-2-OL is unique due to its stability and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable tool in both research and industry.
Properties
IUPAC Name |
2-hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O3P/c1-5(2)6(3,4)9-10(7)8-5/h7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVCUEQIXRYFHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OP(O1)O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459369 |
Source


|
| Record name | 1,3,2-Dioxaphospholane, 2-hydroxy-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58954-06-6 |
Source


|
| Record name | 1,3,2-Dioxaphospholane, 2-hydroxy-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
